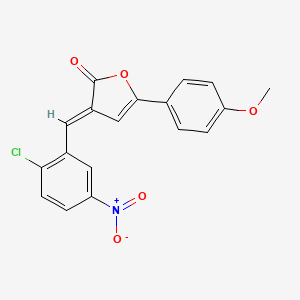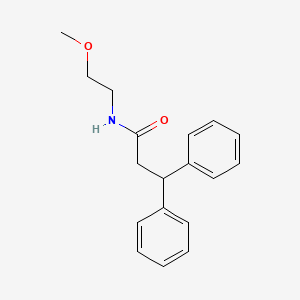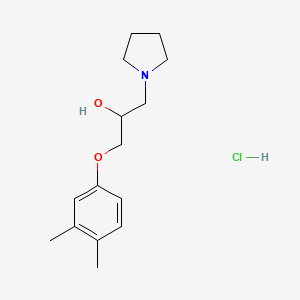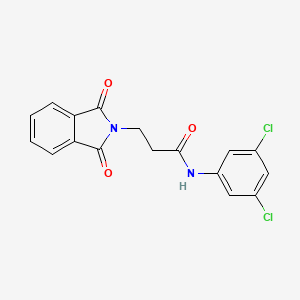
3-(2-chloro-5-nitrobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-5-nitrobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, commonly known as CNB-MeSA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of chalcones and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CNB-MeSA is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the inhibition of various signaling pathways. CNB-MeSA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CNB-MeSA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). CNB-MeSA has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, CNB-MeSA has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CNB-MeSA has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized using various methods. It is also stable and can be stored for a long time without degradation. However, CNB-MeSA has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. In addition, its toxicity profile is not well established, and further studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on CNB-MeSA. One potential area of research is the development of CNB-MeSA as a potential anti-cancer agent. Further studies are needed to determine the efficacy and safety of CNB-MeSA in animal models and clinical trials. Another area of research is the investigation of the mechanism of action of CNB-MeSA. Further studies are needed to determine the signaling pathways involved in the pharmacological effects of CNB-MeSA. Finally, the development of novel synthetic methods for CNB-MeSA could lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
CNB-MeSA has been synthesized using various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for synthesizing CNB-MeSA. The reaction involves the condensation of 2-chloro-5-nitrobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as potassium hydroxide. The product obtained is then cyclized using a suitable cyclizing agent to obtain CNB-MeSA.
Applications De Recherche Scientifique
CNB-MeSA has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, anti-bacterial, and anti-fungal properties. CNB-MeSA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess potent anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(3E)-3-[(2-chloro-5-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO5/c1-24-15-5-2-11(3-6-15)17-10-13(18(21)25-17)8-12-9-14(20(22)23)4-7-16(12)19/h2-10H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFUDLDMBUYULR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2-chloro-5-nitrophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)
![3,3-dimethyl-1-[(1-methyl-1H-tetrazol-5-yl)thio]-2-butanone](/img/structure/B5181127.png)

![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5181150.png)
![3-[(4-bromo-1-naphthyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5181154.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5181173.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5181178.png)
![2-chloro-N-(2-nitrophenyl)-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5181180.png)
![3-bromo-N-{4-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B5181182.png)
![4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5181190.png)
![3-chloro-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5181194.png)

